molecular formula C26H26F4N4O3 B606279 BMS-983970 CAS No. 1584713-87-0

BMS-983970

Katalognummer B606279
CAS-Nummer: 1584713-87-0
Molekulargewicht: 518.5126
InChI-Schlüssel: RANYIWAZSQWERN-WLENULPWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BMS-983970 is an oral pan-Notch inhibitor for the treatment of multiple cancers . It demonstrates anti-tumor activity in T-cell acute lymphoblastic leukemia (T-ALL) and solid tumor xenograft models .


Synthesis Analysis

The structure-activity relationships in the 1,4-benzodiazepinone series culminated in the identification of BMS-983970 as an oral-pan-Notch inhibitor . The pharmacokinetic properties and in vivo evaluation of BMS-983970 in T-ALL and solid tumor xenograft models have been presented .


Molecular Structure Analysis

The molecular formula of BMS-983970 is C26H26F4N4O3 . Its molecular weight is 518.5 . The H-NMR data is consistent with the structure .


Chemical Reactions Analysis

BMS-983970 is soluble in DMSO at a concentration of ≥ 50 mg/mL (96.43 mM) . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .


Physical And Chemical Properties Analysis

BMS-983970 is a solid substance . Its solubility in DMSO is ≥ 40 mg/mL . The storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years .

Wissenschaftliche Forschungsanwendungen

  • Biodegradable Metals for Medical Applications : The concept of biodegradable metals (BMs) is explored, with a focus on their applications in medical devices. This paper defines BMs and summarizes their degradation mechanisms and environmental influencing factors (Witte, 2018).

  • Innovation and Technologies in Precision Medicine : This research discusses how innovations and new technologies, including digital biomarkers (BMs), are shaping precision medicine. It emphasizes the role of genetic, genomic, and epigenetic alterations in disease pathogenesis (Seyhan & Carini, 2019).

  • Dynamic Causal Modelling in Neuroscience : The paper discusses dynamic causal modelling (DCM) and its application in neuroscience for understanding neural system dynamics. It highlights the use of Bayesian model selection (BMS) procedures in this context (Stephan et al., 2007).

  • Business Models in Various Industries : Several studies examine business models (BMs) in various industries, including travel, healthcare, and emerging markets. These studies explore how BMs are shaped by innovations and technological advancements in respective fields e.g., (Perelygina et al., 2022); (Benito-Sarriá & Villar, 2019).

  • Battery Management Systems in Electric Vehicles : Research on battery management systems (BMS) in electric and hybrid vehicles is discussed, highlighting methods for monitoring lithium-ion batteries and addressing key issues for battery management (Waag et al., 2014); (Lu et al., 2013).

  • Biomonitoring in Occupational Health : A study focuses on biological monitoring (BM) as a fundamental tool in occupational health risk assessment, discussing its application and the evolution of research in this area (Manno et al., 2010).

  • Microfluidics and Organ-on-a-Chip for Bone Marrow Research : The application of microfluidics and organ-on-a-chip technologies in mimicking bone marrow (BM) is reviewed, highlighting the effectiveness of these devices for research purposes (Rosalem et al., 2020).

  • PAR4 Antagonism with BMS-986120 : A study on the effects of BMS-986120, a novel PAR4 antagonist, on human ex vivo thrombus formation is discussed, indicating its potential as a therapeutic antiplatelet strategy (Wilson et al., 2017).

Wirkmechanismus

BMS-983970 is a Notch inhibitor . The Notch pathway has been shown to be oncogenic in numerous tissue types including T-cell acute lymphoblastic leukemia (T-ALL), breast cancer, non-small cell lung cancer, and colorectal carcinoma . Notch signal activation can cause uncontrolled proliferation, restrict differentiation leading to increased self-renewal capacity, evasion of apoptosis, and enhancement of angiogenesis and metastasis .

Zukünftige Richtungen

BMS-983970 is currently in the discovery phase . It is being developed by Bristol Myers Squibb Co . The highest R&D status is pending . Further structure-activity relationships in the 1,4-benzodiazepinone series that culminated in the identification of BMS-983970 as an oral-pan-Notch inhibitor are expected .

Eigenschaften

IUPAC Name

(2S,3R)-2-(cyclopropylmethyl)-N'-[(3S)-9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]-3-(3,3,3-trifluoropropyl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F4N4O3/c27-19-8-4-7-17-20(15-5-2-1-3-6-15)32-23(25(37)33-21(17)19)34-24(36)16(11-12-26(28,29)30)18(22(31)35)13-14-9-10-14/h1-8,14,16,18,23H,9-13H2,(H2,31,35)(H,33,37)(H,34,36)/t16-,18+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANYIWAZSQWERN-WLENULPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C(CCC(F)(F)F)C(=O)NC2C(=O)NC3=C(C=CC=C3F)C(=N2)C4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C[C@@H]([C@@H](CCC(F)(F)F)C(=O)N[C@@H]2C(=O)NC3=C(C=CC=C3F)C(=N2)C4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 73388374

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.